molecular formula C11H13BrClNO B1381150 4-(5-Bromo-2-chlorobenzyl)morpholine CAS No. 1704073-80-2

4-(5-Bromo-2-chlorobenzyl)morpholine

Cat. No.: B1381150
CAS No.: 1704073-80-2
M. Wt: 290.58 g/mol
InChI Key: HFVNXHLRYGDHID-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chlorobenzyl)morpholine is a chemical compound with the molecular formula C11H13BrClNO. It features a morpholine ring, a six-membered structure containing both nitrogen and oxygen heteroatoms, which is recognized in medicinal chemistry as a versatile and privileged pharmacophore . The morpholine ring is a common feature in drug discovery due to its ability to improve aqueous solubility and influence the pharmacokinetic properties of lead molecules . This specific derivative is substituted with a 5-bromo-2-chlorobenzyl group, making it a valuable synthetic intermediate for researchers. Compounds containing morpholine scaffolds are frequently explored in the development of therapeutic agents with diverse activities, including potential anticancer, antimicrobial, and anti-inflammatory properties . For instance, morpholine derivatives have been investigated as inhibitors of various kinases and enzymes, such as Bcr/Abl tyrosine kinase in cancer research and carbonic anhydrase isoforms . The presence of halogen atoms (bromine and chlorine) on the benzyl group offers reactive sites for further functionalization via cross-coupling reactions, facilitating the construction of more complex molecular architectures for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in organic synthesis and drug discovery programs. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Storage: Store in a cool, dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

4-[(5-bromo-2-chlorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVNXHLRYGDHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Halogenation

The precursor 5-bromo-2-chlorobenzoic acid is commonly used as the starting material. This compound undergoes conversion to the corresponding benzoyl chloride via reaction with thionyl chloride (SOCl2) under catalytic amounts of N,N-dimethylformamide (DMF) to accelerate the reaction.

Key reaction conditions:

Step Reagents & Conditions Notes
Conversion to benzoyl chloride 5-bromo-2-chlorobenzoic acid + SOCl2 + DMF catalyst, reflux 2-4 h, solvent-free Molar ratio acid:SOCl2 = 1:2-5; DMF ~0.5-1% molar of acid; removal of excess SOCl2 by distillation at 60 °C
Yield 98-99% Produces yellow solid benzoyl chloride crude product

This step is efficient and yields high-purity benzoyl chloride, which is a reactive intermediate for further transformations.

Friedel-Crafts Acylation to Form Benzophenone Derivative

The benzoyl chloride intermediate is then reacted with phenetole (or related aromatic ethers) in the presence of aluminum trichloride (AlCl3) supported on silica gel under vacuum conditions. This Friedel-Crafts acylation introduces the benzophenone moiety, which is a precursor to the benzyl derivative.

Step Reagents & Conditions Notes
Friedel-Crafts acylation Benzoyl chloride + phenetole + AlCl3/silica gel, dichloromethane solvent, vacuum (-0.05 to -0.08 MPa), 2-4 h, low temperature (-30 to -20 °C) Vacuum and low temperature control reaction rate and selectivity
Work-up Filtration, washing with 5% sodium bicarbonate solution and water, solvent evaporation Recrystallization from ethanol-water (3:2) mixture enhances purity
Yield 92-95% HPLC purity >99%

This step efficiently produces 5-bromo-2-chloro-4'-ethoxybenzophenone, which is a key intermediate for subsequent conversion to the benzyl derivative.

Conversion to 4-(5-Bromo-2-chlorobenzyl)morpholine

Formation of Benzyl Halide Intermediate

The benzophenone derivative can be further reduced or converted to the corresponding benzyl halide (e.g., benzyl chloride) through established methods such as reduction followed by halogenation or direct substitution reactions. Although specific details on this step for this compound are limited in the sources, general organic synthesis principles apply.

Nucleophilic Substitution with Morpholine

The critical step involves nucleophilic substitution of the benzyl halide intermediate with morpholine to form the target compound this compound. This reaction typically proceeds under mild heating conditions in a polar aprotic solvent or neat conditions, depending on the reactivity of the benzyl halide.

Step Reagents & Conditions Notes
Nucleophilic substitution Benzyl halide + morpholine, solvent (e.g., acetonitrile or ethanol), mild heat (50-80 °C) Reaction time varies; monitoring by TLC or HPLC recommended
Work-up Extraction, washing, purification by recrystallization or chromatography Purity confirmed by NMR, HPLC
Yield Typically moderate to high (70-90%) Dependent on benzyl halide purity and reaction conditions

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Purity (HPLC) Notes
1 Acid to acid chloride 5-bromo-2-chlorobenzoic acid + SOCl2 + DMF, reflux 2-4 h, solvent-free 98-99 - Efficient, high yield
2 Friedel-Crafts acylation Benzoyl chloride + phenetole + AlCl3/silica gel, DCM, vacuum, 2-4 h, low temp 92-95 >99% High purity benzophenone formed
3 Benzyl halide formation Reduction/halogenation of benzophenone derivative Variable - Requires optimization
4 Nucleophilic substitution Benzyl halide + morpholine, mild heat 70-90 >95% Final target compound formed

Research Findings and Practical Considerations

  • The use of DMF as a catalyst in the acid chloride formation step significantly improves reaction rate and yield without requiring solvents, simplifying purification.
  • Supporting aluminum trichloride on silica gel enhances the Friedel-Crafts acylation efficiency and facilitates easier handling and filtration.
  • Vacuum conditions during acylation improve selectivity and reduce side reactions, leading to higher purity products.
  • Scale-up studies of related halogenated aromatic intermediates indicate that these methods are practical for industrial synthesis with good reproducibility and cost-effectiveness.
  • Alternative Lewis acids such as titanium tetrachloride (TiCl4) have been explored for similar Friedel-Crafts reactions, showing comparable yields and selectivity, offering flexibility in catalyst choice.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-chlorobenzyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, on the benzyl ring.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the benzyl group into a different functional group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like tetrahydrofuran or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation with potassium permanganate can produce a benzyl alcohol or benzaldehyde derivative.

Scientific Research Applications

4-(5-Bromo-2-chlorobenzyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chlorobenzyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural and Substituent Variations

Single-Halogen Substituted Analogs
  • 4-(2-Chlorobenzyl)morpholine (Compound 3) : Exhibits high aqueous solubility (180 μM) and is evaluated for cytochrome P450 (CYP) inhibition . The single chlorine substituent at position 2 likely contributes to its metabolic stability and binding affinity.
  • 4-(2-Bromobenzyl)morpholine (Compound 4): Similar to Compound 3 but with bromine replacing chlorine.
Di-Halogen Substituted Analogs
  • 4-(5-Bromo-2-fluorobenzyl)morpholine : A closely related compound (CAS 488799-67-3) with fluorine at position 2 and bromine at position 3. Fluorine’s strong electron-withdrawing nature may alter electronic properties and metabolic pathways compared to chlorine .
  • 4-(2,6-Dichlorobenzyl)morpholine (Compound 8): Dual chlorine substituents at positions 2 and 4.
Non-Halogenated Analogs
  • 4-(4-Nitrobenzyl)morpholine : Features a nitro group (electron-withdrawing) at position 4. Nitro-substituted analogs are associated with anticancer activity but may exhibit lower metabolic stability due to reactive nitro groups .

Physicochemical Properties

Compound Substituents Solubility (μM) Molecular Weight (g/mol) Key Features
4-(5-Bromo-2-chlorobenzyl)morpholine Br (5), Cl (2) Not reported 290.58 Dual halogenation; moderate steric bulk
4-(2-Chlorobenzyl)morpholine Cl (2) 180 199.68 High solubility; CYP2A13 inhibitor
4-(5-Bromo-2-fluorobenzyl)morpholine Br (5), F (2) Not reported 274.13 Fluorine’s strong electron withdrawal
4-(4-Nitrobenzyl)morpholine NO₂ (4) Not reported 222.24 Anticancer activity; reactive nitro

Key Observations :

  • Solubility : Single-halogen analogs (e.g., Cl or Br at position 2) exhibit high solubility (~180 μM), while di-substituted analogs may face solubility challenges due to increased hydrophobicity .
  • Electronic Effects : Fluorine (strong electron-withdrawing) and nitro groups significantly alter electronic profiles compared to halogens, impacting binding interactions .

Biological Activity

4-(5-Bromo-2-chlorobenzyl)morpholine is a morpholine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits a unique structure that may influence its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and findings from recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10H10BrClN
  • CAS Number: 1704073-80-2

This compound consists of a morpholine ring substituted with a bromo and a chloro group on the benzyl moiety, which may enhance its biological activity through specific interactions with target proteins or enzymes.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with morpholine under basic conditions. The general reaction can be summarized as follows:

5 bromo 2 chlorobenzyl chloride+morpholine4 5 Bromo 2 chlorobenzyl morpholine\text{5 bromo 2 chlorobenzyl chloride}+\text{morpholine}\rightarrow \text{4 5 Bromo 2 chlorobenzyl morpholine}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. It has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, research indicates that compounds with bromine and chlorine substitutions often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated moderate cytotoxicity, especially against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values ranged from 20 to 50 µg/mL, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)
MDA-MB-23125
HeLa30
A549 (lung cancer)40

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption: The lipophilic nature of the morpholine ring allows it to integrate into lipid membranes, potentially disrupting membrane integrity.
  • Receptor Interaction: It may interact with specific receptors or proteins involved in cellular signaling pathways, modulating their activity.

Case Studies

Several studies have investigated the biological effects of morpholine derivatives, including this compound:

  • Study on Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Assessment: Research conducted at Baghdad University demonstrated that morpholine derivatives could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(5-Bromo-2-chlorobenzyl)morpholine and verifying its purity?

  • Synthesis : Utilize nucleophilic substitution or coupling reactions. For example, bromo-chloro benzyl intermediates (e.g., 5-bromo-2-chlorophenylacetic acid) can be coupled with morpholine via reductive amination or alkylation. Catalogs like Kanto Reagents ( ) describe similar bromo-chloro benzyl precursors (e.g., 4-bromo-2-chlorophenylacetic acid, CAS 916516-89-7), suggesting analogous synthetic routes.
  • Purity Verification : Employ high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) with flame ionization. specifies purity thresholds (>97% via HLC/GC) for structurally related compounds, which can guide quality control protocols.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

  • NMR : Assign proton environments using ¹H and ¹³C NMR. For example, aromatic protons in the bromo-chloro benzyl group typically resonate at δ 7.2–7.8 ppm, while morpholine protons appear at δ 3.5–4.0 ppm (as seen in sulfonyl-morpholine analogs; ).
  • IR/Raman : Identify functional groups like C-Br (~500–600 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches. reports pressure-dependent Raman shifts for morpholine derivatives, highlighting split/merge peaks (e.g., C-H stretching at ~2980–3145 cm⁻¹ under high pressure).

Advanced Research Questions

Q. How does high pressure affect the vibrational modes and crystalline structure of this compound?

  • Methodology : Use diamond anvil cell (DAC) setups to apply hydrostatic pressure (0–3.5 GPa) and monitor Raman/IR spectral changes. observed phase transitions in morpholine derivatives at 0.7, 1.7, and 2.5 GPa, marked by peak splitting (e.g., 1175 cm⁻¹ → 1170/1177 cm⁻¹) and coalescence.
  • Data Interpretation : Correlate spectral shifts with conformational changes (e.g., morpholine ring puckering) or intermolecular interactions (C-H···O hydrogen bonds). Complementary X-ray diffraction (XRD) under pressure is recommended to resolve structural ambiguities .

Q. What methodologies are employed to assess the metabolic stability and cytochrome P450 interactions of morpholine derivatives?

  • Solubility Testing : Use shake-flask incubation in phosphate-buffered saline (pH 7.4) with UV/Vis turbidity monitoring. reports solubility values (~180–184 μM) for benzylmorpholine analogs, critical for in vitro assays.
  • CYP Inhibition : Screen against recombinant CYP isoforms (e.g., 2A13) using fluorescence-based inhibition assays. Metabolic stability phenotyping (e.g., liver microsomal incubations) identifies degradation pathways .

Q. How can researchers resolve contradictions in spectroscopic data obtained under varying experimental conditions?

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., ambient vs. high-pressure). highlights discrepancies in C-H stretching modes under pressure, resolved via ab-initio computational modeling.
  • Multi-Technique Approach : Combine Raman, IR, and XRD data to reconcile conflicting assignments. For example, overlapping peaks in ambient Raman spectra may separate under pressure or with isotopic labeling .

Q. What strategies are used to determine the crystal structure of this compound derivatives using SHELX software?

  • Data Collection : Perform single-crystal XRD at low temperature (e.g., 100 K) to minimize thermal motion. emphasizes SHELXL’s robustness for refining small-molecule structures, even with twinned data.
  • Refinement Workflow :

Structure Solution : Use direct methods (SHELXS/SHELXD) for phase determination.

Model Building : Assign atomic positions iteratively, guided by electron density maps.

Validation : Check for geometric plausibility (bond lengths/angles) via CIF validation tools .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Bromo-2-chlorobenzyl)morpholine
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4-(5-Bromo-2-chlorobenzyl)morpholine

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